molecular formula C29H20N4O6 B11711548 N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide

N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide

Cat. No.: B11711548
M. Wt: 520.5 g/mol
InChI Key: AKAWUHOIJTWBGJ-UHFFFAOYSA-N
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Description

N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide: is an organic compound characterized by the presence of two 7-nitro-9H-fluoren-2-yl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide typically involves the following steps:

    Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 7-nitrofluorene.

    Formation of 7-nitro-9H-fluoren-2-ylamine: The 7-nitrofluorene is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to form 7-nitro-9H-fluoren-2-ylamine.

    Amidation Reaction: The 7-nitro-9H-fluoren-2-ylamine is reacted with propanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide.

Industrial Production Methods

Industrial production of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of fluorene using industrial nitrating agents.

    Continuous Reduction: Continuous reduction of 7-nitrofluorene using catalytic hydrogenation.

    Automated Amidation: Automated amidation using high-throughput reactors and efficient coupling agents.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 7-amino-9H-fluoren-2-yl derivatives.

    Substitution: Formation of halogenated or sulfonated fluorenes.

Scientific Research Applications

N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: Used as a fluorescent probe for studying cellular processes and imaging applications.

Mechanism of Action

The mechanism of action of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide involves:

    Interaction with DNA: The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting replication and transcription.

    Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

    Fluorescent Properties: The compound’s fluorescent properties allow it to be used as a probe for imaging and tracking cellular processes.

Comparison with Similar Compounds

N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide can be compared with other similar compounds such as:

    N,N’-bis(9H-fluoren-2-yl)propanediamide: Lacks the nitro groups, resulting in different electronic and fluorescent properties.

    N,N’-bis(7-amino-9H-fluoren-2-yl)propanediamide: Contains amino groups instead of nitro groups, leading to different reactivity and biological activity.

    N,N’-bis(7-nitro-9H-fluoren-2-yl)ethanediamide: Has a shorter ethane backbone, affecting the compound’s flexibility and interaction with biological targets.

N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide is unique due to its combination of nitro groups and a propanediamide backbone, which imparts distinct electronic, fluorescent, and biological properties.

Properties

Molecular Formula

C29H20N4O6

Molecular Weight

520.5 g/mol

IUPAC Name

N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide

InChI

InChI=1S/C29H20N4O6/c34-28(30-20-1-5-24-16(11-20)9-18-13-22(32(36)37)3-7-26(18)24)15-29(35)31-21-2-6-25-17(12-21)10-19-14-23(33(38)39)4-8-27(19)25/h1-8,11-14H,9-10,15H2,(H,30,34)(H,31,35)

InChI Key

AKAWUHOIJTWBGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)[N+](=O)[O-])C6=C1C=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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